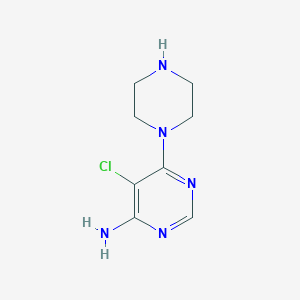
Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and reactivity, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- typically involves the reaction of hydrazine with 2-chloroethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is scaled up using large reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and high efficiency. The industrial production process also includes purification steps to remove any impurities and achieve the desired product specifications.
化学反応の分析
Types of Reactions
Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted hydrazine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on tumor cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular functions and inducing cytotoxic effects. The molecular targets and pathways involved in its action are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Hydrazine, 1,1-bis(2-chloroethyl)-: A related compound with similar chemical properties but lacking the sulfinyl group.
2-sec-Butyl-1,1-bis(2-chloroethyl)hydrazine hydrochloride: Another derivative with different substituents on the hydrazine core.
Uniqueness
Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
17173-86-3 |
|---|---|
分子式 |
C4H8Cl2N2OS |
分子量 |
203.09 g/mol |
IUPAC名 |
2-chloro-N-(2-chloroethyl)-N-(sulfinylamino)ethanamine |
InChI |
InChI=1S/C4H8Cl2N2OS/c5-1-3-8(4-2-6)7-10-9/h1-4H2 |
InChIキー |
LEKIVDBGCPXMES-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)N=S=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)


![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)






![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)


